Paltusotine hydrochloride

Descripción

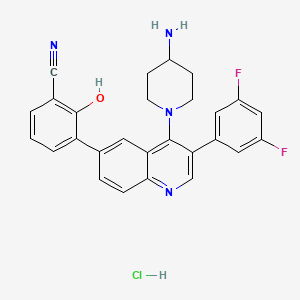

Structure

3D Structure of Parent

Propiedades

Número CAS |

2361216-83-1 |

|---|---|

Fórmula molecular |

C27H23ClF2N4O |

Peso molecular |

492.9 g/mol |

Nombre IUPAC |

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile;hydrochloride |

InChI |

InChI=1S/C27H22F2N4O.ClH/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33;/h1-5,10-13,15,21,34H,6-9,31H2;1H |

Clave InChI |

BPVXAUKYSITSMT-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N.Cl |

Origen del producto |

United States |

Medicinal Chemistry and Rational Drug Design of Paltusotine Hydrochloride

Conceptual Framework for Nonpeptide Somatostatin (B550006) Receptor Agonist Design

The design of non-peptide agonists for G-protein coupled receptors (GPCRs), such as the somatostatin receptors, is a complex undertaking that aims to mimic the biological activity of endogenous peptide ligands with small, synthetically accessible molecules. A key objective is to develop orally bioavailable compounds, a property notoriously difficult to achieve with peptide-based drugs. The conceptual framework for designing non-peptide SST2 agonists like paltusotine (B609831) involved several key principles:

Pharmacophore Modeling: A central strategy is the development of a three-dimensional pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to the receptor and eliciting an agonist response. Early efforts in the field were guided by pharmacophore models derived from the structures of known peptide agonists and previously identified non-peptide ligands. oup.com

Scaffold Hopping: To discover novel and proprietary chemical series, medicinal chemists employ scaffold hopping. This technique involves replacing the core molecular framework of a known active compound with a structurally different scaffold while preserving the key pharmacophoric elements. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. oup.com

Structure-Based Drug Design (SBDD): As structural information about GPCRs has become more available, SBDD has played an increasingly important role. By understanding the three-dimensional structure of the receptor's binding pocket, chemists can design molecules that fit precisely and form optimal interactions, leading to higher affinity and selectivity. pnas.org

Minimizing Peptide Character: A fundamental goal is to move away from the peptide backbone to overcome its inherent liabilities, such as poor oral bioavailability and susceptibility to enzymatic degradation. This is achieved by using rigid, non-peptidic scaffolds to orient the necessary pharmacophoric side chains in a conformation that mimics the bioactive conformation of the endogenous peptide ligand.

Iterative Medicinal Chemistry Strategies in Discovery

The discovery of paltusotine is a prime example of an iterative medicinal chemistry approach. This strategy is a cyclical process of designing, synthesizing, and testing new compounds, with the results of each cycle informing the design of the next generation of molecules. nih.gov This process is fundamental to lead optimization, where an initial "hit" compound with modest activity is systematically refined to produce a clinical candidate with a desirable profile of potency, selectivity, and drug-like properties.

The iterative cycle in the discovery of paltusotine involved:

Design: Based on existing knowledge and previous results, new molecular targets were designed to test specific hypotheses about the structure-activity relationship (SAR).

Synthesis: The designed compounds were then synthesized in the laboratory.

Testing: The newly synthesized compounds were subjected to a cascade of in vitro assays to determine their potency as SST2 agonists, their selectivity against other somatostatin receptor subtypes, and their metabolic stability.

Analysis: The data from these assays were analyzed to understand how the structural changes affected the biological activity and properties of the compounds. This analysis then fed back into the design of the next round of compounds.

This iterative process allowed the research team to systematically explore the chemical space around the initial hit compounds and to gradually optimize the molecular architecture to achieve the desired therapeutic profile. nih.gov

Lead Compound Identification and Optimization

The path to paltusotine involved the exploration of several distinct chemical scaffolds. A focused library of compounds with novel scaffolds was initially synthesized and screened, leading to the identification of multiple series with SST2 agonist activity. oup.com

Initial Scaffold Exploration: Pyrimidin-4(3H)-one Derivatives

One of the initial hit series identified was based on a pyrimidin-4(3H)-one scaffold. Lead optimization efforts centered on this series led to the discovery of compounds with subnanomolar SST2 agonist activity. However, a significant drawback of this series was the persistent agonist activity at the human SST4 receptor. As the goal was a highly selective SST2 agonist, this off-target activity was a liability that directed the medicinal chemistry efforts towards other scaffolds. oup.com

Development of 3,4-Dihydroquinazoline-4-carboxamides as Selective Agonists

Another promising series of hits was based on the 3,4-dihydroquinazoline-4-carboxamide scaffold. Structure-activity relationship studies on this series yielded potent and highly selective SST2 agonists. Despite their excellent potency and selectivity, these compounds were plagued by poor oral exposure, a critical parameter for an orally administered drug. This pharmacokinetic deficiency ultimately led to the discontinuation of this chemical series as a source for a clinical candidate. oup.com

Focus on 4-(4-Aminopiperidinyl)-3,6-diarylquinolines as a Drug-like Series

Further medicinal chemistry efforts focused on the optimization of a different hit compound, which led to the discovery of a series of 4-(4-aminopiperidinyl)-3,6-diarylquinolines. This series demonstrated potent and selective SST2 agonism and, importantly, possessed more drug-like properties, including better prospects for oral bioavailability. This quinoline-based scaffold became the focus of intensive optimization efforts that ultimately culminated in the identification of paltusotine. oup.com

Detailed Structure-Activity Relationship (SAR) Studies

Once the promising 4-(4-aminopiperidinyl)-3,6-diarylquinoline scaffold was identified, detailed SAR studies were undertaken to fine-tune its properties. These studies systematically explored the effects of various substituents on the quinoline (B57606) core to maximize SST2 potency and selectivity while optimizing pharmacokinetic properties.

The general structure of the optimized series is shown below, with key positions for modification indicated as R¹ and R².

General Structure of the 4-(4-Aminopiperidinyl)-3,6-diarylquinoline Series

SAR of the R¹ Substituent (6-Aryl Group):

The initial hit compound in this series had a 3,5-dichlorophenyl group at the R¹ position. While active, this group contributed to high lipophilicity. The SAR exploration at this position was aimed at improving potency while maintaining or improving drug-like properties.

Table 1: SAR of the R¹ Substituent on Human SST2 Receptor Agonist Potency

| Compound | R¹ Substituent | hSST2 EC₅₀ (nM) |

|---|---|---|

| 9 | 3-cyanophenyl | 1.4 |

| 19 | 3-hydroxyphenyl | 0.16 |

| 20 | 4-hydroxyphenyl | 31 |

| 22 (Paltusotine) | 2-hydroxy-3-cyanophenyl | 0.25 |

Data sourced from ACS Medicinal Chemistry Letters.

The data reveals that a 3-hydroxyphenyl group (compound 19) provided a significant boost in potency compared to the initial hits. Interestingly, the position of the hydroxyl group was critical, with the 3-hydroxy analog being over 100-fold more potent than the 4-hydroxy analog (compound 20). To further optimize the phenolic analogs, electron-withdrawing groups were introduced. The addition of a cyano group at the 3-position of the 2-hydroxyphenyl ring (compound 22, paltusotine) resulted in a highly potent compound with an EC₅₀ of 0.25 nM.

SAR of the R² Substituent (3-Aryl Group):

The SAR at the R² position was also explored to enhance metabolic stability and potency.

Table 2: SAR of the R² Substituent on Human SST2 Receptor Agonist Potency

| Compound | R² Substituent | hSST2 EC₅₀ (nM) |

|---|---|---|

| 15 | Phenyl | 1.4 |

| 16 | 3-fluorophenyl | 1.0 |

| 17 | 3,5-difluorophenyl | 1.4 |

| 22 (Paltusotine) | 3,5-difluorophenyl | 0.25 |

Data sourced from ACS Medicinal Chemistry Letters.

While various substitutions on the phenyl ring at the R² position did not dramatically alter potency in the initial analogs, the 3,5-difluorophenyl group was found to improve metabolic stability by reducing oxidative degradation. This substitution was therefore incorporated into the final clinical candidate, paltusotine.

Through this systematic and iterative process of scaffold exploration and detailed SAR studies, paltusotine emerged as a potent, selective, and orally bioavailable non-peptide SST2 agonist. It exhibited excellent selectivity (greater than 1000-fold) over other somatostatin receptor subtypes and showed favorable absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical studies.

Modifications and Their Impact on Receptor Affinity

The rational design of paltusotine involved systematic modifications to a 4-(4-aminopiperidinyl)-3,6-diarylquinoline scaffold to maximize potency and selectivity for the SSTR2 receptor. The affinity and agonist activity were primarily assessed using functional assays measuring the half-maximal effective concentration (EC₅₀) for SSTR2-mediated inhibition of cyclic AMP (cAMP). nih.govresearchgate.net

The core of the optimization effort was the exploration of various aryl substituents at the 3- and 6-positions of the quinoline ring. The structure-activity relationship (SAR) investigation revealed that the nature and substitution pattern of these aryl groups were critical for high-affinity binding to SSTR2.

Key findings from the SAR studies on the 3,6-diarylquinoline scaffold include:

Substitution at the 6-position: Introducing a 2-hydroxy-3-cyanophenyl group at the 6-position of the quinoline core was found to be highly beneficial for potency. The combination of the hydroxyl and cyano groups in an ortho/meta relationship on the phenyl ring proved to be a critical pharmacophore.

Substitution at the 3-position: The introduction of a 3,5-difluorophenyl group at the 3-position of the quinoline resulted in a significant increase in potency. This specific substitution pattern was superior to other halogenated or non-halogenated phenyl rings.

The Aminopiperidinyl Moiety: The 4-(4-aminopiperidin-1-yl) group at the 4-position of the quinoline was determined to be essential for activity.

These modifications collectively led to the identification of paltusotine, which demonstrated a potent human SSTR2 EC₅₀ value of 0.25 nM and over 1000-fold selectivity against other somatostatin receptor subtypes. nih.gov Structural analysis of paltusotine bound to the SSTR2 receptor reveals that the molecule settles into the bottom of the orthosteric binding pocket. researchgate.net The detailed interactions between the optimized substituents and specific amino acid residues within this pocket are responsible for its high affinity and agonistic activity. researchgate.net

| Compound/Modification | R¹ (at 6-position) | R² (at 3-position) | hSST2 EC₅₀ (nM) | Selectivity over other SST subtypes |

| Lead Series Analog | 3-CN-phenyl | Phenyl | 1.4 | >1000-fold |

| Paltusotine | 2-OH, 3-CN-phenyl | 3,5-di-F-phenyl | 0.25 | >1000-fold |

Data synthesized from published research findings. nih.gov

Influence of Chemical Substructures on Pharmacological Profile

4-(4-Aminopiperidinyl)-Quinoline Core: This central heterocyclic system serves as the foundational scaffold. The quinoline ring properly orients the critical aryl substituents at the 3- and 6-positions for optimal interaction with the SSTR2 binding pocket. The aminopiperidinyl group at the 4-position is a key binding element, forming crucial interactions within the receptor. nih.govresearchgate.net

6-(2-Hydroxy-3-cyanophenyl) Group: This aryl substituent at the 6-position is vital for both potency and selectivity. The hydroxyl (-OH) and cyano (-CN) groups form specific hydrogen bonds and other interactions with amino acid residues in the main SSTR2 binding pocket. researchgate.net This interaction network is crucial for stabilizing the active conformation of the receptor, leading to potent agonism. The particular arrangement of these functional groups helps ensure selective binding to SSTR2 over other SSTR subtypes. nih.gov

The combination of these optimized substructures resulted in a molecule with a distinct pharmacological profile. Paltusotine was designed not only for high-affinity binding but also to preferentially trigger the desired G-protein signaling pathway over receptor internalization, a feature of some biased agonists. sfendocrino.org This rational design approach, focusing on the synergistic contribution of each chemical substructure, yielded a compound with potent SSTR2 agonism, high selectivity, and the necessary physicochemical properties for oral bioavailability, distinguishing it from earlier peptide-based therapies. nih.govmdpi.com

Molecular and Cellular Pharmacology of Paltusotine Hydrochloride

Target Identification and Characterization: Somatostatin (B550006) Receptor Type 2 (SSTR2)

The primary molecular target of paltusotine (B609831) is the somatostatin receptor type 2 (SSTR2). patsnap.compharmaceutical-technology.comwikipedia.org SSTRs are a family of five G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5, which are activated by the endogenous peptide hormone somatostatin. nih.govnih.gov These receptors are involved in a multitude of physiological processes, primarily by inhibiting the secretion of various hormones. nih.govportico.org

In the context of diseases like acromegaly, which is caused by excessive growth hormone (GH) secretion from a pituitary adenoma, SSTR2 is a key therapeutic target. nih.govnih.govnih.gov Activation of SSTR2 on pituitary somatotrophs inhibits the release of GH, which in turn reduces the production of insulin-like growth factor 1 (IGF-1) in the liver. nih.govnih.gov SSTR2 is also highly expressed in many neuroendocrine tumors, making it a valuable target for therapeutic intervention in these cancers. nih.govnih.gov Paltusotine's mechanism of action relies on its ability to selectively bind to and activate SSTR2, thereby mimicking the inhibitory effects of somatostatin on hormone secretion. nih.gov

Binding Affinity and Selectivity Profile

Paltusotine has been engineered to exhibit high potency and selectivity for the SSTR2 subtype, which is crucial for maximizing therapeutic efficacy while minimizing potential off-target effects.

Functional assays have demonstrated that paltusotine is a potent agonist of the human SSTR2. It inhibits the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) through SSTR2 activation with a half-maximal effective concentration (EC50) of 0.25 nM. nih.govgoogle.comdrugbank.com Another source reports an EC50 of 25 nM for the inhibition of cAMP production in cells expressing SSTR2. caymanchem.com

| Parameter | Value | Reference |

|---|---|---|

| EC50 (cAMP Inhibition) | 0.25 nM | nih.govgoogle.comdrugbank.com |

| EC50 (cAMP Production Inhibition) | 25 nM | caymanchem.com |

Paltusotine displays a high degree of selectivity for SSTR2 over the other somatostatin receptor subtypes (SSTR1, SSTR3, SSTR4, and SSTR5). Studies have shown that paltusotine is more than 4,000-fold selective for SSTR2. google.com In functional assays measuring cAMP inhibition, the EC50 values for SSTR1, SSTR3, SSTR4, and SSTR5 were all greater than 1,000 nM, compared to 25 nM for SSTR2. caymanchem.com Another study confirmed this high selectivity, reporting over 1000-fold selectivity for SSTR2 compared to other SST receptor subtypes. nih.gov This remarkable selectivity is a key feature, suggesting a more targeted therapeutic action.

| Receptor Subtype | EC50 (cAMP Inhibition) | Selectivity vs SSTR2 | Reference |

|---|---|---|---|

| SSTR1 | >1,000 nM | >40-fold (based on 25nM EC50 for SSTR2) | caymanchem.com |

| SSTR3 | >1,000 nM | ||

| SSTR4 | >1,000 nM | ||

| SSTR5 | >1,000 nM |

To assess the potential for unintended pharmacological effects, paltusotine has been screened against a wide array of other receptors, channels, and enzymes. The results indicate that paltusotine is highly selective, with over 2,000-fold selectivity for SSTR2 over these other potential targets. google.com Specifically, it has been shown to have no direct inhibitory effects on major cytochrome P450 enzymes or the hERG ion channel, which reduces the risk of drug-drug interactions and cardiac-related side effects. nih.gov This limited off-target activity is a critical aspect of its favorable pharmacological profile. nih.gov

Intracellular Signaling Mechanisms

As a member of the GPCR superfamily, SSTR2 transduces extracellular signals into intracellular responses by coupling to heterotrimeric G-proteins. nih.govnih.gov Specifically, SSTRs, including SSTR2, couple to the Gi/o class of G-proteins. nih.govportico.org Upon agonist binding, such as by paltusotine, the receptor undergoes a conformational change that facilitates the activation of Gi/o proteins. nih.gov

This activation leads to the inhibition of adenylyl cyclase, a key enzyme in the cAMP signaling pathway. The subsequent decrease in intracellular cAMP levels is the primary mechanism responsible for the antisecretory effects of somatostatin and its analogues, including the inhibition of GH secretion. nih.gov Furthermore, paltusotine has demonstrated a bias towards G-protein activation over β-arrestin recruitment. It exhibited a 75-fold bias for G-protein activation compared to β-arrestin activation, which is associated with receptor internalization. google.com This biased agonism may reduce the likelihood of receptor desensitization and tachyphylaxis (a rapid decrease in response to a drug), potentially offering a more sustained therapeutic effect. nih.govgoogle.com

Modulation of Adenylate Cyclase Activity and Intracellular cAMP Levels

Paltusotine hydrochloride functions as a potent agonist at the somatostatin receptor type 2 (SSTR2), which is a member of the G-protein-coupled receptor (GPCR) superfamily. nih.gov The activation of SSTR2 by paltusotine initiates a signaling cascade mediated by inhibitory G-proteins (Gi/o). nih.gov This engagement leads to the inhibition of adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net

The direct consequence of adenylate cyclase inhibition is a significant reduction in the intracellular concentration of cAMP. nih.govresearchgate.net cAMP is a crucial second messenger that regulates a multitude of physiological processes, including hormone secretion. genome.jp By lowering intracellular cAMP levels, paltusotine effectively mimics the primary antisecretory effects of the endogenous hormone somatostatin. nih.govresearchgate.net This mechanism is fundamental to its therapeutic action, such as inhibiting the secretion of growth hormone (GH) from the pituitary gland. nih.govnih.gov Research indicates that paltusotine's G-protein-biased signaling results in sustained suppression of cAMP without causing rapid receptor desensitization, a phenomenon sometimes observed with other agonists.

Structural Basis of Receptor Binding and Activation

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the binding of paltusotine to the SSTR2, elucidating the precise molecular interactions that govern its agonist activity. nih.govnih.gov

Mapping of this compound to the SSTR2 Orthosteric Binding Pocket

Structural analysis shows that paltusotine binds within the orthosteric binding pocket (OBP) of the SSTR2, which is the same general pocket that the endogenous ligand somatostatin and peptide analogs like octreotide (B344500) engage. nih.govresearchgate.netresearchgate.net Specifically, paltusotine occupies the bottom of this pocket. nih.govresearchgate.net The binding of paltusotine within this pocket stabilizes an active conformation of the receptor, facilitating its coupling to intracellular Gi proteins and triggering the downstream signaling cascade. nih.govnih.gov

Identification of Key Amino Acid Residues Involved in Ligand-Receptor Interactions

The binding of paltusotine to the SSTR2 is stabilized by a network of specific interactions with key amino acid residues within the binding pocket. nih.govresearchgate.netresearchgate.net These interactions are primarily hydrophobic and involve hydrogen bonds. researchgate.netresearchgate.net For instance, the aminopiperidin moiety and the hydroxybenzonitrile aromatic ring of paltusotine establish extensive contacts within the major part of the binding pocket. nih.gov One notable interaction involves a van der Waals force with the residue V1032.64 located in a minor pocket. nih.gov Mutagenesis studies, where specific amino acids are substituted, have confirmed their importance; altering these residues can significantly impact paltusotine-induced cAMP inhibition. nih.govresearchgate.netresearchgate.net

Below is a table summarizing the key amino acid residues of SSTR2 that interact with paltusotine.

| Interacting Residue | Type of Interaction | Reference |

| V103²·⁶⁴ | Van der Waals forces | nih.gov |

| Multiple residues in the core binding pocket | Hydrogen bonds, Hydrophobic interactions | researchgate.netresearchgate.net |

Note: The superscript numbers (e.g., 2.64) refer to the Ballesteros-Weinstein numbering scheme for GPCRs.

Comparative Structural Analysis of this compound Binding versus Peptide Ligands (e.g., Octreotide)

While both the small molecule paltusotine and the peptide agonist octreotide bind to the SSTR2 orthosteric pocket, their binding modes exhibit significant differences. nih.govresearchgate.net Paltusotine, being smaller, situates itself deep within the bottom of the binding pocket. nih.govresearchgate.net In contrast, the larger peptide structure of octreotide occupies the pocket more broadly and extends to interact with regions that paltusotine does not, such as the extracellular loop 2 (ECL2). researchgate.net

Paltusotine's structure largely mimics the core pharmacophore region of octreotide. nih.gov Specifically, its aminopiperidin moiety mimics the Lys5 residue of octreotide, and its hydroxybenzonitrile ring mimics the (D)-Trp4 residue. nih.gov However, a key distinction lies in their interaction with different subpockets. Paltusotine engages with a "minor pocket" within the receptor structure, which is not similarly occupied by octreotide. nih.govresearchgate.net This differential engagement with distinct residues and subpockets is believed to underlie paltusotine's biased signaling profile, where it preferentially activates the G-protein pathway over the β-arrestin pathway, leading to less receptor internalization compared to octreotide. nih.gov

Preclinical Pharmacodynamics and Efficacy in Animal Models

In vitro Pharmacodynamic Assessments

The initial characterization of paltusotine (B609831) involved functional assays to measure its ability to activate the SST2 receptor. nih.gov In these studies, Chinese Hamster Ovary (CHO-K1) cells engineered to express the human SST2 receptor were utilized. The activation of the SST2 receptor, a G-protein-coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylate cyclase, leading to a measurable decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Using this cell-based system, paltusotine demonstrated highly potent and selective agonist activity at the SST2 receptor. nih.govnih.gov It showed an EC₅₀ (half-maximal effective concentration) of 0.25 nM for the human SST2 receptor and 1.2 nM for the rat SST2 receptor. nih.govnih.gov Further studies confirmed its high selectivity, with over 4000-fold greater affinity for the SST2 receptor compared to other somatostatin (B550006) receptor subtypes (SST1, SST3, SST4, and SST5). nih.govnih.gov This high degree of selectivity is a key characteristic of the compound. nih.gov

| Species | EC₅₀ (nM) |

|---|---|

| Human | 0.25 |

| Rat | 1.2 |

The primary biomarker modulated by paltusotine in isolated cell systems is intracellular cAMP. nih.gov Somatostatin receptors, including SST2, are coupled to inhibitory G-proteins (Gᵢ/ₒ). nih.gov Upon agonist binding, these G-proteins inhibit the enzyme adenylate cyclase, which is responsible for the synthesis of cAMP from adenosine triphosphate (ATP). This reduction in intracellular cAMP is the principal pathway through which somatostatin and its analogs exert their antisecretory effects. nih.gov Functional assays consistently demonstrated that paltusotine causes a concentration-dependent decrease in forskolin-stimulated cAMP levels in SST2-expressing cells, confirming its mechanism of action at the cellular level. nih.gov

In vivo Pharmacodynamic Investigations in Rodent Models

To assess the in vivo activity of paltusotine, researchers used a GHRH challenge model in Sprague-Dawley (SD) rats. nih.gov Because Growth Hormone (GH) is secreted in a pulsatile manner, intravenous administration of GHRH is used to induce a consistent and measurable surge in GH secretion. nih.gov

In these studies, a single oral administration of paltusotine resulted in a dose-dependent suppression of the GHRH-induced GH surge in both male and female rats. nih.govresearchgate.net This demonstrated that the orally administered non-peptide SST2 agonist could effectively suppress GH secretion in vivo, providing crucial evidence of its pharmacodynamic activity. nih.gov The suppression of GH is a key therapeutic goal in the management of acromegaly. nih.gov

| Dose (mg/kg) | Observed Effect |

|---|---|

| 3 | Suppression of GH surge |

| 10 | Dose-dependent suppression of GH surge |

| 30 | Further suppression of GH surge |

Sustained suppression of GH from the pituitary gland leads to a reduction in the hepatic production of Insulin-like Growth Factor 1 (IGF-1). nih.gov IGF-1 is a critical biomarker for both diagnosing and monitoring therapeutic efficacy in acromegaly. nih.gov Unlike the rapid effects on GH, changes in IGF-1 levels occur more slowly and require chronic suppression of the GH axis. nih.gov

Preclinical studies evaluated the effect of repeated daily oral administration of paltusotine on plasma IGF-1 levels in both rats and dogs. nih.gov

In Rats: Male SD rats received once-daily oral doses of paltusotine for 14 days. nih.gov Significant suppression of plasma IGF-1 levels relative to the vehicle was observed at doses of 10 mg/kg and 30 mg/kg, with the higher dose showing a greater degree of suppression. nih.gov This reduction in IGF-1 was maintained consistently over the 14-day study period. nih.gov

In Dogs: Male and female beagle dogs were administered paltusotine once daily for 7 days. nih.gov Significant suppression of IGF-1 was observed on day 7 at all tested doses (6, 30, and 150 mg/kg) compared to vehicle. nih.gov

These findings in two different species demonstrated that repeated oral administration of paltusotine leads to a sustained reduction in IGF-1 levels, a key indicator of its potential therapeutic benefit. nih.gov

| Species | Duration | Dose (mg/kg/day) | Outcome |

|---|---|---|---|

| Rat (Male) | 14 Days | 10 | Significant IGF-1 suppression |

| Rat (Male) | 14 Days | 30 | Greater significant IGF-1 suppression |

| Dog (Male & Female) | 7 Days | 6, 30, 150 | Significant IGF-1 suppression on Day 7 |

Efficacy Studies in Specialized Animal Models of Endocrine Disorders

Preclinical assessments of paltusotine's efficacy have been primarily established through the robust pharmacodynamic effects observed in healthy animal models. nih.govresearchgate.net The potent, dose-dependent suppression of GHRH-stimulated GH and the sustained reduction of IGF-1 in rats and dogs serve as the foundational evidence for its potential utility in endocrine disorders characterized by excess GH and IGF-1, such as acromegaly. nih.govresearchgate.net These biomarkers are considered hallmark indicators that translate well from animal models to clinical efficacy in humans. nih.gov Published literature to date has focused on these pharmacodynamic endpoints in healthy animals rather than on efficacy studies in specialized animal models of specific endocrine diseases, such as rodents with induced pituitary or neuroendocrine tumors.

Impact on Endocrine Axis Regulation in Preclinical Models of Acromegaly

Paltusotine, a potent and highly selective somatostatin receptor subtype 2 (SST2) agonist, has demonstrated significant effects on the regulation of the growth hormone (GH)/insulin-like growth factor 1 (IGF-1) axis in preclinical studies. nih.govnih.gov These non-clinical investigations have been foundational in supporting its development as a potential oral treatment for acromegaly.

In pharmacodynamic studies involving rats, a single oral administration of paltusotine led to a dose-dependent suppression of GH secretion that was induced by an exogenous growth-hormone-releasing hormone (GHRH) challenge. nih.gov This effect was observed in both male and female rats, indicating a consistent mechanism of action across sexes. nih.gov Furthermore, repeated daily oral administration of paltusotine over 14 days in male rats resulted in a sustained suppression of plasma IGF-1 levels. nih.gov

Similar efficacy was observed in canine models. In male and female beagle dogs, repeated daily oral administration of paltusotine over a 7-day period also led to the suppression of plasma IGF-1 levels. nih.gov These findings in two different animal species provided strong evidence of paltusotine's potential to normalize the excessive GH and IGF-1 levels that are characteristic of acromegaly. nih.gov The preclinical data has been predictive of the responses seen in human clinical trials, where paltusotine has been shown to suppress GH and lower IGF-1 levels. nih.gov

Table 1: Preclinical Efficacy of Paltusotine in Models of Acromegaly

| Animal Model | Administration | Key Findings | Reference |

|---|---|---|---|

| Male and Female Rats | Single oral dose | Dose-dependent suppression of GHRH-stimulated GH secretion | nih.gov |

| Male Rats | Repeated daily oral administration (14 days) | Suppression of plasma IGF-1 levels | nih.gov |

Effects on Secretory Activity in Animal Models of Neuroendocrine Tumors and Carcinoid Syndrome

The therapeutic rationale for using paltusotine in neuroendocrine tumors (NETs) and carcinoid syndrome stems from its targeted action as an SST2 agonist, a receptor subtype commonly overexpressed in these tumors. nih.gov Preclinical development of paltusotine was undertaken to evaluate its potential as a treatment for both acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs). nih.gov The inhibitory effects of SST2 receptor activation on hormone secretion form the basis of its utility in managing the symptoms of carcinoid syndrome, which are often driven by the excessive release of hormones such as serotonin (B10506).

While specific preclinical animal model data on the direct measurement of secretory activity (e.g., serotonin levels) in carcinoid syndrome models is not extensively detailed in the provided search results, the development of paltusotine for this indication is based on its potent and selective SST2 agonism. nih.gov Clinical trials in patients with carcinoid syndrome have been initiated based on the established mechanism of action and promising preclinical and clinical data in related endocrine conditions. nih.gov A Phase 2 clinical study in patients with carcinoid syndrome associated with neuroendocrine tumors has demonstrated that paltusotine can lead to reductions in the frequency of flushing episodes and bowel movements, which are key clinical indicators of reduced secretory activity. netrf.org These clinical findings are supported by the foundational preclinical work establishing paltusotine as a potent inhibitor of hormonal hypersecretion via the SST2 receptor pathway.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Paltusotine hydrochloride |

| Paltusotine |

| Octreotide (B344500) |

| Lanreotide |

| Pasireotide |

| Pegvisomant |

| Cabergoline |

| Atumelnant |

| Hydrocortisone |

| Cortisol |

| Androstenedione |

| 17-hydroxyprogesterone |

| Serotonin |

Pharmacokinetics and Metabolism Studies Preclinical and Early Phase Human

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical investigations in animal models provided the foundational understanding of paltusotine's ADME characteristics, supporting its advancement into human clinical trials. nih.gov

The oral bioavailability of paltusotine (B609831) was assessed in male Sprague-Dawley rats and male beagle dogs. nih.gov These studies revealed significant differences in bioavailability between the two species. In rats, the compound demonstrated low oral bioavailability, whereas in dogs, the bioavailability was substantially higher. nih.gov Specifically, pharmacokinetic studies showed an oral bioavailability of 8.8% in rats and 48% in dogs. nih.gov Despite the relatively low bioavailability in rats, the level of oral exposure was deemed sufficient for conducting efficacy and toxicity studies in that species. nih.gov

| Animal Species | Oral Bioavailability (%) |

|---|---|

| Rat (Sprague-Dawley) | 8.8 |

| Dog (Beagle) | 48 |

Tissue distribution studies have provided insights into the dissemination of paltusotine throughout the body. In animal studies, analysis of whole blood and plasma indicated no preferential distribution of total radioactivity to red blood cells. nih.gov Furthermore, studies in rats have shown that paltusotine concentrations were elevated in milk compared to plasma, with concentrations being 2.4- to 3.8-fold higher in milk, suggesting that rat pups were likely exposed to the compound via lactational transfer. fda.gov

The primary route of elimination for paltusotine has been identified as fecal excretion. nih.govnih.gov Following oral administration of radiolabeled paltusotine, the vast majority of the dose is recovered in the feces. fda.gov The high absolute oral bioavailability observed in human studies indicates that this is not due to poor absorption but rather that the compound is primarily eliminated via biliary excretion into the feces after being absorbed systemically. nih.gov

Early Phase Human Pharmacokinetics and Metabolism

Early-phase clinical trials in healthy volunteers were conducted to determine the ADME properties of paltusotine in humans, confirming its suitability for once-daily oral administration. nih.gov

A Phase 1 study was conducted to assess the absolute bioavailability of paltusotine in healthy male participants. nih.govnih.gov The study involved the administration of a single 20 mg oral dose of paltusotine followed by a microtracer intravenous bolus injection of [14C]-labelled paltusotine. nih.gov The results established that paltusotine is efficiently absorbed from the gastrointestinal tract, with a mean absolute oral bioavailability of 69% (90% Confidence Interval: 59–82%). nih.govnih.gov Some reports also indicate the bioavailability is approximately 70%. nih.govcrinetics.com

| Parameter | Value |

|---|---|

| Mean Absolute Oral Bioavailability | 69% |

| 90% Confidence Interval | 59% - 82% |

Metabolite profiling in humans has shown that unchanged paltusotine is the primary circulating component in plasma. nih.govcrinetics.com The exposure ratio of unchanged paltusotine to total radioactivity in plasma was 0.75, indicating a lack of abundant circulating metabolites. nih.govnih.gov Drug-derived metabolites account for a relatively small portion (<25%) of the total plasma radioactivity. crinetics.com

In vitro and in vivo studies suggest that the metabolic clearance of paltusotine occurs primarily in the liver through two main pathways: fda.govcrinetics.com

Glucuronidation: This is the major metabolic pathway, mediated primarily by UGT1A1 and UGT1A9. fda.gov

Oxidation: This is a secondary pathway, catalyzed mainly by CYP3A4/5 with a minor contribution from CYP2D6. fda.gov

Following a single oral dose of radiolabeled paltusotine, less than 4% of the total administered radioactivity was excreted in the urine. google.com In human urine, two major components were identified: the metabolite M632/1 (accounting for 1.44% of the dose) and unchanged paltusotine (1.33% of the dose). google.com

Assessment of Elimination Half-Life

Preclinical and early phase human studies have consistently characterized the elimination half-life of paltusotine, supporting its suitability for once-daily oral administration. In a Phase 1, single ascending dose study involving healthy male volunteers, the apparent terminal elimination half-life (t½) of paltusotine was observed to be in the range of 22 to 29 hours following single oral solution doses from 1.25 to 20 mg. nih.gov Another Phase 1 study investigating the mass balance and absolute bioavailability of a single 20 mg oral dose reported a geometric mean half-life for paltusotine in plasma of 26–28 hours. nih.govnih.gov

Further pharmacokinetic analyses from multiple-dose studies have corroborated these findings. In a study where healthy volunteers received multiple daily doses, the half-life was approximately 30 hours. nih.govnih.gov A study evaluating an improved oral formulation noted an apparent terminal elimination half-life of 42-50 hours with once-daily administration of 5-30 mg capsules. researchgate.net The geometric mean half-life was determined to be 28 hours for an oral dose and 30 hours for an intravenous microtracer dose in a separate study. nih.gov

| Study Phase | Population | Dosage | Formulation | Reported Half-Life (t½) |

|---|---|---|---|---|

| Phase 1 (Single Ascending Dose) | Healthy Volunteers | 1.25 - 20 mg | Oral Solution | 22 - 29 hours nih.gov |

| Phase 1 (Multiple Ascending Dose) | Healthy Volunteers | 5 - 30 mg (once daily) | Capsules | Approximately 30 hours nih.govnih.gov |

| Phase 1 (Mass Balance) | Healthy Volunteers | 20 mg | Oral Solution | 26 - 28 hours (geometric mean) nih.govnih.gov |

| Phase 1 (Bioavailability) | Healthy Volunteers | 20 mg (oral) / ~50 µg (IV) | Oral Solution / IV Injection | 28 hours (oral), 30 hours (IV) (geometric mean) nih.gov |

| Phase 1 (Formulation Study) | Healthy Volunteers | 5 - 30 mg (once daily) | Capsules | 42 - 50 hours researchgate.net |

Investigation of Potential for Drug-Drug Interactions via Cytochrome P450 Enzyme Inhibition or Induction

Investigations into the drug-drug interaction potential of paltusotine have primarily focused on its role as a substrate of cytochrome P450 (CYP) enzymes, particularly CYP3A4. medscape.com Paltusotine's metabolism is subject to interaction with drugs that induce this key enzyme.

Coadministration with strong or moderate inducers of CYP3A4 may decrease the plasma exposure of paltusotine, potentially affecting its therapeutic efficacy. medscape.comnih.govpharmafocusasia.combiospace.comnasdaq.com For instance, the concomitant use of carbamazepine, a strong inducer of multiple enzymes including CYP3A4, resulted in a significant decrease in paltusotine's maximum concentration (Cmax) and area under the curve (AUC) by approximately 44% and 70%, respectively. fda.gov Similarly, moderate CYP3A4 inducers like efavirenz are predicted to decrease the Cmax and AUC of paltusotine by approximately 5% and 30%, respectively. fda.gov

These findings indicate that paltusotine itself is a substrate for CYP3A4, and its plasma concentrations are susceptible to alteration by CYP3A4-inducing agents. The available preclinical and early clinical data focus on how other drugs affect paltusotine concentrations rather than on paltusotine's potential to inhibit or induce CYP450 enzymes. Therefore, dosage adjustments of paltusotine may be necessary when co-administered with strong or moderate CYP3A4 inducers to maintain therapeutic levels. medscape.comnih.govpharmafocusasia.combiospace.comnasdaq.com

| Concomitant Drug | CYP3A4 Induction Strength | Effect on Paltusotine Exposure | Clinical Recommendation |

|---|---|---|---|

| Strong Inducers (e.g., Carbamazepine) | Strong | May significantly decrease paltusotine exposure (AUC reduced by ~70%). fda.gov | Dosage increase of paltusotine may be required. medscape.comnih.govpharmafocusasia.combiospace.comnasdaq.com |

| Moderate Inducers (e.g., Efavirenz) | Moderate | May decrease paltusotine exposure (Predicted AUC reduction of ~30%). fda.gov | Dosage increase of paltusotine may be required. medscape.comnih.govpharmafocusasia.combiospace.comnasdaq.com |

Mechanistic Basis for Therapeutic Application

Scientific Rationale for SSTR2 as a Therapeutic Target in Endocrine Homeostasis

The somatostatin (B550006) receptor (SSTR) family consists of five distinct G protein-coupled receptor (GPCR) subtypes (SSTR1-5) that are expressed in various tissues throughout the body, including the brain, pituitary gland, pancreas, and gastrointestinal tract. cusabio.comacrobiosystems.com Somatostatin, the natural ligand for these receptors, is a key inhibitory hormone that regulates a wide array of physiological functions. patsnap.comwikipedia.org

SSTR2, in particular, has emerged as a prominent therapeutic target due to its specific expression profile and signaling properties. cusabio.comacrobiosystems.com It is highly expressed in many neuroendocrine cells and tumors. cusabio.comacrobiosystems.comnews-medical.net Activation of SSTR2 by somatostatin or its analogs initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation. acrobiosystems.comnih.gov

The signaling mechanism of SSTR2 primarily involves coupling to inhibitory G proteins (Gi/o). cusabio.comnih.gov This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cusabio.comnih.gov Lower cAMP levels, in turn, reduce the activity of protein kinase A (PKA), a key enzyme involved in numerous cellular processes, including hormone synthesis and release. cusabio.com Additionally, SSTR2 activation can modulate ion channel activity, leading to hyperpolarization of the cell membrane and a decrease in calcium influx, which are crucial steps in stimulus-secretion coupling. nih.gov In some cell types, SSTR2 can also stimulate phospholipase C (PLC) activity. nih.gov

The rationale for targeting SSTR2 in endocrine disorders stems from its ability to potently inhibit the secretion of a variety of hormones. This makes SSTR2 agonists valuable in conditions characterized by hormone overproduction. The widespread distribution and functional significance of SSTR2 in key endocrine tissues underscore its importance as a therapeutic target for restoring hormonal balance.

Role of SSTR2 Agonism in Growth Hormone Axis Regulation

The growth hormone (GH) axis is a tightly regulated system involving the hypothalamus, pituitary gland, and liver. The pulsatile secretion of GH from the anterior pituitary is primarily controlled by the interplay between two hypothalamic hormones: Growth Hormone-Releasing Hormone (GHRH), which stimulates GH release, and somatostatin, which inhibits it. nih.govnih.govssbcrack.comwikipedia.org

Somatotroph cells in the anterior pituitary express high levels of SSTR2 and SSTR5. nih.gov The binding of somatostatin or SSTR2 agonists to these receptors directly inhibits GH secretion. nih.govnih.govoup.com This inhibition is a critical feedback mechanism in the normal physiological regulation of GH levels. ssbcrack.comsci.news

Paltusotine (B609831), as a selective SSTR2 agonist, leverages this natural regulatory pathway. nih.govyoutube.com By activating SSTR2 on somatotrophs, it effectively mimics the inhibitory action of endogenous somatostatin, leading to a reduction in GH secretion. patsnap.comnih.gov This, in turn, leads to a decrease in the production of Insulin-like Growth Factor-1 (IGF-1) in the liver, which is the primary mediator of the growth-promoting and metabolic effects of GH. drugs.compatsnap.com In conditions of GH excess, such as acromegaly, targeting SSTR2 with an agonist like paltusotine can help normalize GH and IGF-1 levels, thereby alleviating the clinical manifestations of the disease. drugs.compatsnap.comnih.govnih.govajmc.com

Table 1: Key Regulators of the Growth Hormone Axis

| Hormone/Receptor | Primary Site of Action | Effect on Growth Hormone (GH) Secretion |

|---|---|---|

| Growth Hormone-Releasing Hormone (GHRH) | Anterior Pituitary | Stimulatory |

| Somatostatin (SST) | Anterior Pituitary | Inhibitory |

| Somatostatin Receptor Type 2 (SSTR2) | Anterior Pituitary | Mediates SST-induced inhibition |

| Ghrelin | Hypothalamus/Pituitary | Stimulatory |

Pertinence of SSTR2 Targeting in Neuroendocrine Tumor Pathophysiology

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that arise from neuroendocrine cells dispersed throughout the body. nih.gov A significant proportion of these tumors, particularly well-differentiated ones, overexpress SSTRs, with SSTR2 being the most predominantly expressed subtype. cusabio.comwikipedia.orgnih.govmdpi.comfrontiersin.org This high level of SSTR2 expression is a hallmark of many NETs and forms the basis for both diagnostic imaging and targeted therapies. nih.gov

The activation of SSTR2 on NET cells can have two major therapeutic effects:

Inhibition of Hormone Secretion: Many NETs are functional, meaning they secrete hormones that lead to distinct clinical syndromes, such as carcinoid syndrome. endocrine-abstracts.orgbiospace.com SSTR2 agonism can effectively suppress the release of these hormones, providing symptomatic relief. endocrine-abstracts.orgnetrf.orgpatsnap.com For instance, paltusotine has been shown to reduce the frequency of bowel movements and flushing episodes in patients with carcinoid syndrome. biospace.comnetrf.orgpatsnap.com

Antiproliferative Effects: Beyond its antisecretory effects, SSTR2 activation can also inhibit the growth and proliferation of tumor cells. cusabio.comacrobiosystems.comnih.gov The signaling pathways initiated by SSTR2 activation can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). acrobiosystems.comwikipedia.orgnih.govnih.gov While the precise antiproliferative mechanisms are complex and may vary between tumor types, they represent a crucial aspect of the therapeutic potential of SSTR2 agonists in oncology. nih.govfrontiersin.org

The expression of SSTR2 has also been associated with a more favorable prognosis in some types of NETs, such as rectal NETs. nih.gov This further highlights the importance of SSTR2 in the pathophysiology of these tumors and its utility as a therapeutic target.

Table 2: SSTR2 Expression and Therapeutic Implications in Neuroendocrine Tumors (NETs)

| NET Type | SSTR2 Expression | Therapeutic Implication of SSTR2 Agonism |

|---|---|---|

| Gastroenteropancreatic NETs (GEP-NETs) | High in well-differentiated tumors mdpi.com | Inhibition of hormone secretion (e.g., serotonin (B10506) in carcinoid syndrome), potential antiproliferative effects frontiersin.org |

| Pituitary Adenomas (Acromegaly) | High on somatotrophs nih.gov | Inhibition of excess Growth Hormone (GH) secretion nih.gov |

| Pulmonary NETs | 80-90% express SSTRs, mainly SSTR2 cusabio.com | Potential for hormone suppression and tumor growth control |

| Rectal NETs | Expressed in approximately two-thirds of cases nih.gov | SSTR2 expression is associated with better overall survival nih.gov |

Advanced Research Methodologies and Future Directions

Application of Structural Biology Techniques for High-Resolution Ligand-Receptor Complex Determination

Understanding the precise interaction between a ligand and its receptor at the atomic level is fundamental to drug design and optimization. In the case of paltusotine (B609831), advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have been instrumental in elucidating its binding mechanism to the SSTR2.

Recent studies have successfully determined the cryo-EM structure of the SSTR2-G protein signaling complex bound to paltusotine. nih.govresearchgate.net This high-resolution structure reveals that paltusotine, despite being a small molecule, occupies the bottom of the orthosteric binding pocket of the SSTR2. nih.govresearchgate.net Notably, its binding mode mimics the core pharmacophore of peptide agonists like octreotide (B344500). nih.gov The aminopiperidin moiety and the hydroxybenzonitrile aromatic ring of paltusotine establish extensive contacts within the major pocket of the receptor, analogous to the key residues of peptide ligands. nih.gov

The detailed interaction network shows that paltusotine forms hydrogen bonds and other non-covalent interactions with specific amino acid residues of the SSTR2, which are crucial for its high affinity and selective activation of the receptor. nih.govresearchgate.net These structural insights explain the potent and selective agonistic activity of paltusotine and provide a rational basis for its pharmacological profile. nih.gov

| Paltusotine Moiety | Interacting SSTR2 Residue | Type of Interaction |

|---|---|---|

| Aminopiperidin | D1223.32 | Hydrogen Bond |

| Hydroxybenzonitrile | Y3027.43 | Hydrogen Bond |

| Quinoline (B57606) Core | Multiple Residues | Hydrophobic Interactions |

| Amine Group | Q1263.36 | Hydrogen Bond |

Advanced Computational Chemistry and In Silico Approaches for Predictive Design of Next-Generation Analogs

The discovery of paltusotine was a result of extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies centered on a series of 4-(4-aminopiperidinyl)-3,6-diarylquinolines. nih.gov Advanced computational chemistry and in silico approaches are now poised to accelerate the design of next-generation analogs with potentially improved properties.

Computational techniques such as molecular docking and virtual screening allow for the rapid in silico evaluation of large libraries of chemical compounds. nih.gov By using the high-resolution structure of the paltusotine-SSTR2 complex as a template, researchers can design and screen new molecules for their potential to bind effectively to the receptor. nih.gov These methods can predict the binding orientation and estimate the binding affinity of novel analogs, prioritizing the most promising candidates for chemical synthesis and biological testing. nih.gov

Furthermore, quantum chemistry calculations can provide a deeper understanding of the electronic structure of molecules, which is critical for predicting their reactivity, stability, and binding affinity with high accuracy. Predictive modeling, powered by artificial intelligence and machine learning, can also be employed to analyze complex datasets from SAR studies and predict the efficacy and potential liabilities of new drug candidates early in the design process.

| Compound Modification (R1 Substituent) | Human SSTR2 Potency (EC50 in nM) |

|---|---|

| 3,5-dichlorophenyl (Initial Hit) | 140 |

| 3,5-difluorophenyl | 1600 |

| phenyl | 9.2 |

| 3-cyano-2-hydroxyphenyl (Part of Paltusotine) | 0.25 |

Data derived from SAR studies illustrates how modifications impact potency. nih.gov

Investigation of Resistance Mechanisms to SSTR2 Agonism and Strategies for Overcoming Them

A significant challenge in the long-term efficacy of SSTR2-targeted therapies is the development of resistance. researchgate.netnih.govnih.gov The mechanisms underlying resistance to SSTR2 agonism are multifaceted and are an active area of investigation.

One of the primary mechanisms of resistance is the downregulation of SSTR2 expression on the surface of tumor cells. mdpi.comnih.gov Prolonged exposure to agonists can lead to receptor internalization and degradation, reducing the number of available targets for the drug. nih.gov Tumor heterogeneity, where different metastatic lesions express varying levels of SSTR2, can also contribute to a mixed response and eventual treatment failure. mdpi.com Other potential mechanisms include mutations in the SSTR2 gene that alter drug binding or signaling, defects in downstream signaling pathways, and the activation of alternative growth-promoting pathways that bypass the inhibitory effects of SSTR2 activation. researchgate.netmdpi.com

Several strategies are being explored to overcome this resistance. Dose escalation or switching between different somatostatin (B550006) analogs may be effective in some cases. researchgate.netnih.gov Combination therapies that target multiple pathways simultaneously are a promising approach. nih.govtargetedonc.com For instance, combining SSTR2 agonists with mTOR inhibitors or epigenetic drugs that can re-sensitize tumors to therapy is under investigation. nih.gov Novel therapeutic modalities, such as antibody-drug conjugates that deliver a cytotoxic payload directly to SSTR2-expressing cells or peptide receptor radionuclide therapy (PRRT) with SSTR2-targeting radioligands, are also being developed to provide more potent and durable anti-tumor effects. nih.govtargetedonc.com

| Resistance Mechanism | Strategy to Overcome |

|---|---|

| SSTR2 Downregulation/Loss of Expression | Epigenetic modulators (HDACi, DNMTi), Combination with other targeted therapies |

| Tumor Heterogeneity | SSTR2-targeted radionuclide therapy, Combination therapies |

| Activation of Alternative Signaling Pathways | Combination with inhibitors of bypass pathways (e.g., PI3K/AKT/mTOR inhibitors) |

| Impaired Downstream Signaling | Development of biased agonists that selectively activate specific pathways |

Exploration of Novel Therapeutic Indications Beyond Current Development Based on SSTR2 Modulation

Paltusotine is currently in late-stage clinical development for acromegaly and carcinoid syndrome associated with neuroendocrine tumors (NETs). crinetics.combiospace.comnetrf.org However, the expression of SSTR2 is not limited to these conditions, opening up possibilities for its therapeutic application in a wider range of diseases, particularly in oncology. acrobiosystems.comnews-medical.netcusabio.com

SSTR2 is expressed in various solid tumors, including a subset of small cell lung cancer (SCLC), head and neck squamous cell carcinoma, breast cancer, low-grade glioma, and pancreatic ductal adenocarcinoma. endocrine-abstracts.orgsnmjournals.orgnih.gov In some of these cancers, SSTR2 expression has been correlated with prognosis. snmjournals.orgnih.gov The presence of SSTR2 on these tumor cells provides a rationale for investigating the anti-proliferative effects of SSTR2 agonists like paltusotine. aacrjournals.org SSTR2-targeted therapies could potentially inhibit tumor growth directly or indirectly by modulating the tumor microenvironment. news-medical.net

Beyond oncology, the role of SSTR2 in other physiological processes suggests potential applications in other diseases. For example, SSTR2 is involved in the regulation of various hormones and neurotransmitters, and its modulation could be explored for other endocrine or neurological disorders. oup.comnih.gov

| Potential Novel Indication | Prevalence of SSTR2 Expression |

|---|---|

| Small Cell Lung Cancer (SCLC) | Positive staining in up to 64% of samples. endocrine-abstracts.org |

| Head and Neck Carcinoma | Positive staining in 60% of samples. endocrine-abstracts.org |

| Low-Grade Glioma (LGG) | High SSTR2 expression in 50.2% of tumors. snmjournals.org |

| Breast Invasive Carcinoma (BRCA) | High SSTR2 expression in 16.1% of tumors. snmjournals.org |

| Thyroid Carcinoma | Variable expression, with some subtypes showing positivity. nih.gov |

Development of Ex Vivo and Organoid Models for Mechanistic Studies

To better understand the mechanism of action of SSTR2 agonists and to develop more effective therapeutic strategies, advanced preclinical models that closely recapitulate human disease are essential. Patient-derived ex vivo and organoid models are emerging as powerful tools in this regard. frontiersin.orgnetrf.orgeur.nl

Tumor organoids are three-dimensional cell cultures derived from patient tumors that retain the histomorphological and genetic features of the original tumor. frontiersin.orgeur.nlnih.gov These "mini-tumors in a dish" can be established from various neuroendocrine neoplasms and provide a platform for studying the biological effects of drugs like paltusotine in a patient-specific manner. netrf.orgnews-medical.net They can be used to investigate the signaling pathways activated by SSTR2 agonism, to assess the anti-proliferative and pro-apoptotic effects of these drugs, and to study the mechanisms of drug resistance. frontiersin.orgnetrf.org

Ex vivo models, such as tumor tissue slices or xenografts of patient-derived tumors in immunocompromised mice, also offer valuable insights. These models allow for the study of drug effects in the context of the tumor microenvironment. The chemosensitivity of organoids has been shown to parallel the clinical response of the patients from whom they were derived, highlighting their potential for personalized medicine approaches. frontiersin.orgnih.gov

| Model Type | Application in SSTR2 Agonist Research |

|---|---|

| Patient-Derived Organoids | Mechanistic studies of SSTR2 signaling, Drug sensitivity and resistance testing, Personalized medicine |

| Tumor Xenografts | In vivo efficacy studies, Pharmacodynamic and pharmacokinetic analysis |

| Ex Vivo Tissue Cultures | Short-term drug response assays, Investigation of drug effects on the tumor microenvironment |

Q & A

Q. What is the molecular mechanism of paltusotine hydrochloride in modulating somatostatin receptor (SST) activity?

this compound is a nonpeptide, orally active selective agonist of somatostatin receptor type 2 (SST2), with >4,000-fold selectivity over other SST subtypes (e.g., SST1, SST3–5). Its mechanism involves binding to SST2 receptors, which are highly expressed in somatotropinomas, leading to suppression of growth hormone (GH) secretion and subsequent insulin-like growth factor 1 (IGF-1) levels. This selectivity minimizes off-target effects, making it a precise tool for studying SST2-specific pathways in endocrine disorders .

Q. How do the pharmacokinetic properties of this compound influence dosing regimens in clinical trials?

Paltusotine exhibits high oral bioavailability (70% in humans) and a half-life of ~30 hours, supporting once-daily dosing. Its small molecular weight and intrinsic permeability across intestinal epithelia eliminate the need for absorption enhancers. Researchers should consider these properties when designing pharmacokinetic/pharmacodynamic (PK/PD) models, particularly for dose-escalation studies (e.g., phase 1 trials showed dose-dependent suppression of GH and IGF-1) .

Q. What preclinical models are suitable for evaluating paltusotine’s efficacy in acromegaly research?

In vitro models using SST2-overexpressing cell lines (e.g., HEK293 cells) can assess receptor activation and downstream signaling (e.g., cAMP inhibition). In vivo, transgenic mouse models with GH-secreting tumors or human xenografts are relevant for studying IGF-1 suppression. Dose-response studies in these models should align with human equivalent doses derived from phase 1 data (e.g., median effective concentration [EC50] = 0.25 nM) .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating paltusotine’s efficacy in phase 3 trials for acromegaly?

The PATHFNDR trials provide a template:

- Randomization and blinding : Double-blind, placebo-controlled designs minimize bias.

- Endpoint selection : Primary endpoints should include biochemical markers (e.g., IGF-1 ≤1.0x upper limit of normal [ULN]) and symptom diaries (e.g., acromegaly symptom severity).

- Stratification : Separate cohorts for treatment-naïve patients (PATHFNDR-2) and those transitioning from somatostatin receptor ligands (PATHFNDR-1) to account for prior therapy effects.

- Statistical power : Sample sizes (e.g., N=111 in PATHFNDR-2) should be calculated to detect clinically meaningful differences (e.g., 56% vs. 5% IGF-1 normalization in treatment vs. placebo, p<0.0001) .

Q. How should researchers address variability in IGF-1 suppression rates across paltusotine studies?

Variability may arise from differences in baseline IGF-1 levels, SST2 receptor density, or comorbidities. Mitigation strategies include:

- Subgroup analysis : Stratify patients by baseline IGF-1 (e.g., >1.3x ULN vs. ≤1.3x ULN).

- PK/PD modeling : Correlate plasma paltusotine concentrations with IGF-1 suppression to identify therapeutic thresholds.

- Adherence monitoring : Use patient-reported outcomes or drug-level testing to ensure compliance .

Q. What methodological approaches are recommended for analyzing long-term safety data in open-label extension studies?

- Adverse event (AE) tracking : Use standardized grading systems (e.g., CTCAE v5.0) for AEs like nausea or headache.

- Comparative analysis : Compare AE rates between short-term phase 3 trials and long-term extensions to detect delayed effects.

- Dose adjustments : Document dose reductions or pauses to assess tolerability in real-world settings .

Q. How can researchers reconcile contradictory findings between preclinical and clinical data on SST2 selectivity?

Preclinical in vitro assays (e.g., radioligand binding) may overestimate selectivity due to artificial conditions. Clinical validation requires:

- Biomarker correlation : Link SST2 receptor occupancy (via PET imaging) with clinical outcomes (e.g., IGF-1 suppression).

- Knockout models : Use SST2-deficient animal models to confirm target specificity .

Methodological Frameworks

How can the PICOT framework be applied to formulate research questions for paltusotine studies?

- Population (P) : Acromegaly patients with elevated IGF-1.

- Intervention (I) : Oral paltusotine (dose range: 10–40 mg/day).

- Comparison (C) : Placebo or injectable somatostatin analogs.

- Outcome (O) : IGF-1 normalization, symptom reduction.

- Time (T) : 24–36 weeks for primary endpoints. Example: In acromegaly patients (P), does paltusotine (I) vs. placebo (C) reduce IGF-1 to ≤1.0x ULN (O) over 24 weeks (T)? .

Q. What statistical methods are optimal for analyzing secondary endpoints like symptom control?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.